An In-depth Technical Guide to 3-Fluoro-5-methylphenol
An In-depth Technical Guide to 3-Fluoro-5-methylphenol
CAS Number: 216976-31-7
This technical guide provides a comprehensive overview of 3-Fluoro-5-methylphenol (also known as 5-Fluoro-m-cresol), a fluorinated aromatic organic compound relevant to researchers, scientists, and professionals in drug development and chemical synthesis. This document outlines its physicochemical properties, plausible synthetic routes, potential applications, and safety information.
Chemical and Physical Properties
3-Fluoro-5-methylphenol is a substituted phenol featuring both a fluorine atom and a methyl group on the aromatic ring. These substitutions are significant in medicinal chemistry, as fluorination can enhance metabolic stability and binding affinity of drug candidates. The compound is typically a liquid or a low-melting solid at room temperature.[1][2]
Table 1: Physicochemical Properties of 3-Fluoro-5-methylphenol
| Property | Value | Reference(s) |
| CAS Number | 216976-31-7 | [2][3] |
| Molecular Formula | C₇H₇FO | [2][3] |
| Molecular Weight | 126.13 g/mol | [3] |
| Appearance | Liquid or white crystalline solid | [1] |
| Boiling Point | 199.8 °C at 760 mmHg | [2] |
| Melting Point | ~46-48 °C | [1] |
| Density | 1.164 g/cm³ | N/A |
| Flash Point | 88.2 °C | [2] |
| Purity | Typically ≥98% | [2] |
| Storage Temperature | Room temperature | [2] |
| Solubility | Low solubility in water; soluble in organic solvents. | [1] |
Synthesis and Experimental Protocols
Hypothetical Experimental Protocol: Synthesis from 3-Amino-5-fluorotoluene
This protocol is a representative example based on the well-established Sandmeyer-type reaction for converting anilines to phenols.
Materials:
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3-Amino-5-fluorotoluene
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Concentrated Sulfuric Acid (H₂SO₄)
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Sodium Nitrite (NaNO₂)
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Water (H₂O)
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Ice
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Diethyl ether or Ethyl acetate for extraction
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Diazotization:
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In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-Amino-5-fluorotoluene in a mixture of concentrated sulfuric acid and water, while maintaining the temperature below 10 °C with an ice bath.
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Slowly add a chilled aqueous solution of sodium nitrite dropwise to the reaction mixture. The temperature must be strictly controlled to remain between 0-5 °C to ensure the stability of the diazonium salt intermediate.
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Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
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Hydrolysis:
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Gently heat the solution containing the diazonium salt to approximately 50-60 °C. The diazonium salt will decompose, releasing nitrogen gas and forming the corresponding phenol.
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Maintain this temperature until the evolution of nitrogen gas ceases, indicating the completion of the reaction.
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Workup and Purification:
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Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
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Extract the product with diethyl ether or ethyl acetate.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any residual acid), and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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The crude product can be further purified by vacuum distillation or column chromatography to yield pure 3-Fluoro-5-methylphenol.
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Below is a conceptual workflow for this synthetic approach.
Biological Activity and Potential Applications
3-Fluoro-5-methylphenol serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The incorporation of a fluorine atom into organic molecules is a common strategy in drug design to improve pharmacokinetic properties such as metabolic stability, lipophilicity, and bioavailability. Phenolic compounds, in general, are known to exhibit a range of biological activities, including antimicrobial and antioxidant properties.
While there is no specific, publicly available research detailing the direct biological activity or signaling pathway modulation of 3-Fluoro-5-methylphenol, its structural similarity to other biologically active phenols suggests it could be a candidate for screening in various assays. A related compound, 3-fluoro-2-methylphenol, is utilized in the synthesis of molecules that modulate the ROR-gamma-t pathway, which is involved in inflammatory diseases.[4] This suggests that derivatives of 3-Fluoro-5-methylphenol could be explored for similar therapeutic targets.
A general workflow for assessing the biological activity of a novel compound like 3-Fluoro-5-methylphenol is outlined below.
Safety and Handling
3-Fluoro-5-methylphenol is classified as a hazardous substance. It is harmful if swallowed and may cause skin irritation and serious eye damage. It is also suspected of causing respiratory irritation. Standard laboratory safety precautions should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood.
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
|
| Danger | H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.H318: Causes serious eye damage.H335: May cause respiratory irritation. |
Precautionary Statements:
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For full safety information, consult the Safety Data Sheet (SDS) provided by the supplier. This compound is intended for research use only and is not for diagnostic or therapeutic use.[3]
